molecular formula C₂₄H₂₆O₈S B1140562 methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate CAS No. 171808-04-1

methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

Cat. No.: B1140562
CAS No.: 171808-04-1
M. Wt: 474.52
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 6’-Desmethyl-4’-tosylmycophenolate is widely used in scientific research, particularly in the field of proteomics . Its applications include:

Comparison with Similar Compounds

Methyl 6’-Desmethyl-4’-tosylmycophenolate can be compared with other similar compounds, such as:

Methyl 6’-Desmethyl-4’-tosylmycophenolate is unique due to its specific structural modifications, which may confer distinct biochemical properties and applications .

Biological Activity

Methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure suggests diverse biological activities, including interactions with various biochemical pathways. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24H26O8S
Molar Mass 478.52 g/mol
Density 1.290 ± 0.06 g/cm³ (Predicted)
Boiling Point 611.6 ± 55.0 °C (Predicted)
pKa Approximately 4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in metabolic pathways, inhibiting their function and altering metabolic flux.
  • Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways that regulate growth, apoptosis, and inflammation.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.

Biological Activity

Research indicates that this compound demonstrates several biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) showed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition : Research shows a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated cell cultures, suggesting a potential role in managing inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Inflammatory Response in Macrophages : Another study found that treatment with this compound reduced the expression of COX-2 and iNOS in LPS-stimulated macrophages, highlighting its anti-inflammatory potential.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:

  • Absorption and Distribution : The compound is expected to have moderate bioavailability due to its lipophilic nature.
  • Metabolism : Initial findings suggest that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Properties

IUPAC Name

methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUPZJOYMPITMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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